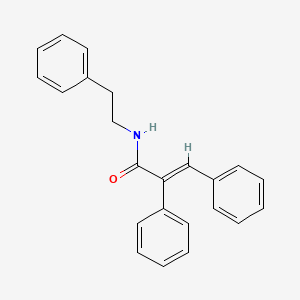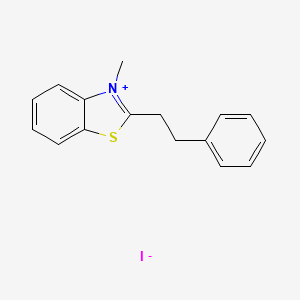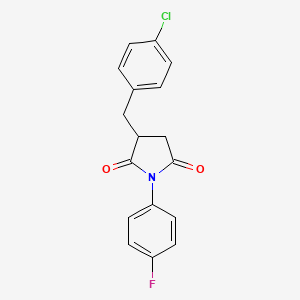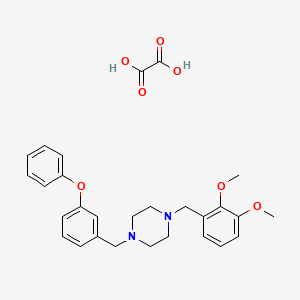
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as IMNA, is a chemical compound that has been studied extensively for its potential use in scientific research. IMNA is a member of the indoleamine family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine involves its ability to inhibit MAO-A and MAO-B. By inhibiting these enzymes, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine increases the levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine have been studied extensively in animal models. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have anti-inflammatory and neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its specificity for MAO-A and MAO-B. This allows researchers to study the effects of inhibiting these enzymes on neurotransmitter levels and behavior. However, one limitation of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are several future directions for the study of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and safety profile of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in humans. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in animal models and humans. Finally, the development of new synthetic methods for (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may lead to improved yields and purity, making it more accessible for scientific research.
合成法
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized through a multistep process involving the reaction of indole with 2-methyl-4-nitrobenzaldehyde, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography. The synthesis of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been optimized to yield high purity and high yield.
科学的研究の応用
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential use in scientific research due to its ability to interact with various biological pathways. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to be an effective inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are enzymes that break down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine a potential candidate for the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSHPNABFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557953 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)